4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
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Overview
Description
4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a complex heterocyclic compound that combines several functional groups, including benzothiazole, piperazine, and oxazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole typically involves multi-step procedures. The process begins with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling with the oxazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and piperazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and piperazine derivatives, such as:
- 2-arylbenzothiazoles
- 3-(piperazin-1-yl)-1,2-benzothiazole These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of functional groups in 4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16-19(25-23(31-16)17-7-6-9-20(29-2)22(17)30-3)15-27-11-13-28(14-12-27)24-26-18-8-4-5-10-21(18)32-24/h4-10H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRUQBDVKHCTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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